molecular formula C15H22F3N3O10 B13576132 N5-((S)-1-Carboxy-4-(((S)-1-carboxyethyl)amino)-4-oxobutyl)-L-glutamine trifluoroacetate

N5-((S)-1-Carboxy-4-(((S)-1-carboxyethyl)amino)-4-oxobutyl)-L-glutamine trifluoroacetate

Cat. No.: B13576132
M. Wt: 461.34 g/mol
InChI Key: FMVZBZKTNXEATK-WQYNNSOESA-N
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Description

(2S)-2-[(4S)-4-amino-4-carboxybutanamido]-4-{[(1S)-1-carboxyethyl]carbamoyl}butanoic acid; trifluoroacetic acid: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, carboxyl, and amide groups. The presence of trifluoroacetic acid further enhances its chemical properties, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(4S)-4-amino-4-carboxybutanamido]-4-{[(1S)-1-carboxyethyl]carbamoyl}butanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core structure through peptide bond formation, followed by the introduction of specific functional groups under controlled conditions. Common reagents used in these reactions include protecting groups for amino and carboxyl functionalities, coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The use of trifluoroacetic acid in the final deprotection step is crucial for obtaining the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and carboxyl groups, leading to the formation of corresponding oxides and acids.

    Reduction: Reduction reactions can target the amide bonds, converting them into amines under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or alcohols in the presence of catalysts or under reflux conditions.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing complex peptides and proteins. Its unique structure allows for the creation of molecules with specific biological activities.

Biology: In biological research, it serves as a model compound for studying protein folding, enzyme interactions, and cellular uptake mechanisms.

Industry: Industrially, it is used in the production of specialized polymers and materials with enhanced properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of (2S)-2-[(4S)-4-amino-4-carboxybutanamido]-4-{[(1S)-1-carboxyethyl]carbamoyl}butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, altering the conformation and activity of the target molecules. This interaction can trigger various cellular pathways, leading to desired biological effects. The presence of trifluoroacetic acid enhances its binding affinity and stability, making it a potent agent in biochemical studies.

Comparison with Similar Compounds

Uniqueness: The uniqueness of (2S)-2-[(4S)-4-amino-4-carboxybutanamido]-4-{[(1S)-1-carboxyethyl]carbamoyl}butanoic acid lies in its multifaceted structure, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.

Properties

Molecular Formula

C15H22F3N3O10

Molecular Weight

461.34 g/mol

IUPAC Name

(2S)-2-amino-5-[[(1S)-1-carboxy-4-[[(1S)-1-carboxyethyl]amino]-4-oxobutyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C13H21N3O8.C2HF3O2/c1-6(11(19)20)15-9(17)5-3-8(13(23)24)16-10(18)4-2-7(14)12(21)22;3-2(4,5)1(6)7/h6-8H,2-5,14H2,1H3,(H,15,17)(H,16,18)(H,19,20)(H,21,22)(H,23,24);(H,6,7)/t6-,7-,8-;/m0./s1

InChI Key

FMVZBZKTNXEATK-WQYNNSOESA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CCC(C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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